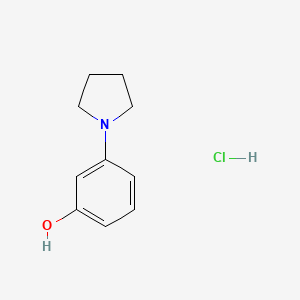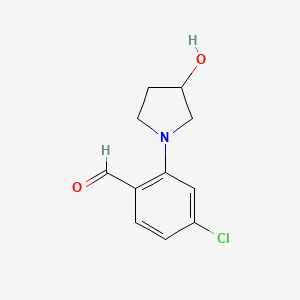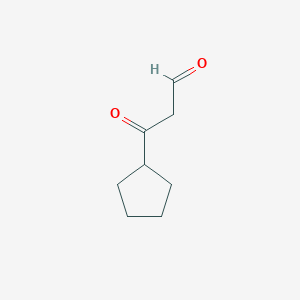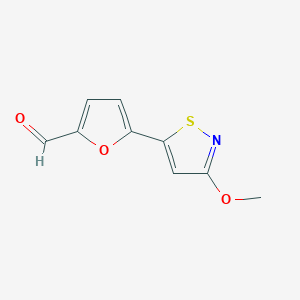
3-(Pyrrolidin-1-yl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-1-yl)phenol hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenol group, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)phenol hydrochloride typically involves the reaction of pyrrolidine with a phenol derivative. One common method is the nucleophilic aromatic substitution reaction where pyrrolidine reacts with a halogenated phenol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through recrystallization or other separation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolidin-1-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the phenol group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-1-yl)phenol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-1-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with various applications in organic synthesis.
Phenol: A basic aromatic compound with a hydroxyl group, widely used in chemical manufacturing.
Pyrrolidinone: A lactam derivative of pyrrolidine, known for its biological activity and use in pharmaceuticals.
Uniqueness
3-(Pyrrolidin-1-yl)phenol hydrochloride is unique due to the combination of the pyrrolidine ring and phenol group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1071549-62-6 |
|---|---|
Fórmula molecular |
C10H14ClNO |
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
3-pyrrolidin-1-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-11;/h3-5,8,12H,1-2,6-7H2;1H |
Clave InChI |
BEBLSSYODHECBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)





![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)





![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide](/img/structure/B13191778.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
